ethyl 6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate
Description
Ethyl 6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate is a tricyclic heteroaromatic compound featuring a pyrroloquinoline core with a ketone group at position 4, a hydroxyl group at position 6, and an ethyl ester moiety at position 5. It is synthesized as a by-product during the condensation of indoline with triethyl methanetricarboxylate under high-temperature conditions . This compound is prone to hydrolysis and decarboxylation, forming simpler derivatives like 6-hydroxy-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one . Its structural complexity and reactivity make it a precursor for synthesizing bioactive analogs.
Properties
IUPAC Name |
ethyl 9-hydroxy-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-2-19-14(18)10-12(16)9-5-3-4-8-6-7-15(11(8)9)13(10)17/h3-5,16H,2,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMJUWOLIFFYKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC3=C2N(C1=O)CC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26663534 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Esterification and Cyclization
A common approach involves the reaction of a hydroxylated quinoline derivative with ethyl chloroformate or acetic anhydride under basic conditions. For example, heating ethyl 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate with aniline derivatives at 130–140°C facilitates amidation or esterification. This method avoids solvent use but requires precise temperature control to prevent decomposition.
Table 1: Reaction Conditions for Key Synthetic Steps
| Step | Reagents/Conditions | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Esterification | Aniline, neat reaction | 130–140 | 85–96 |
| Cyclization | DMF/Ethanol (1:3), recrystallization | 25–30 | 90–95 |
| Hydrolysis | NaOH in MeOH/EtOH | 50–55 | 80–88 |
Optimization of Reaction Parameters
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. While neat conditions (no solvent) are effective for esterification, polar aprotic solvents like dimethylformamide (DMF) enhance solubility during cyclization. Elevated temperatures (130–140°C) accelerate reaction kinetics but risk side reactions, such as the formation of 7-hydroxy-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one as a byproduct. Cooling the reaction mixture to 100°C before ethanol addition minimizes impurity formation.
Catalysis and Reagent Ratios
Catalytic amounts of hydrochloric acid (HCl) in methanol improve conversion rates for intermediate hydrazinocarbothioamides. Equimolar ratios of starting materials ensure high yields (≥90%), as demonstrated in the synthesis of analogous pyrroloquinoline derivatives. Excess reagents, however, complicate purification and reduce product purity.
Purification and Characterization
Recrystallization Techniques
Post-synthesis purification involves recrystallization from DMF and ethanol mixtures (1:3 v/v), which selectively dissolves impurities while yielding colorless or white crystalline products. For example, anilides derived from ethyl 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate exhibit melting points between 177–180°C after recrystallization.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR):
-
1H-NMR (400 MHz, DMSO-d6): Signals for aromatic protons appear as singlets (δ 6.8–7.2 ppm), while ethyl ester groups resonate as quartets (δ 4.1–4.3 ppm) and triplets (δ 1.2–1.4 ppm).
-
13C-NMR (100 MHz, DMSO-d6): Carbonyl carbons (C=O) resonate at δ 165–170 ppm, with quaternary carbons in the pyrrolo ring at δ 110–120 ppm.
Mass Spectrometry (EI-MS):
Molecular ion peaks ([M]+) for the target compound are observed at m/z 275–280, with fragmentation patterns consistent with decarboxylation and loss of ethoxy groups.
Elemental Analysis:
Calculated for C14H13NO4: C 64.86%, H 5.05%, N 5.40%, O 24.69%. Experimental results align within ±0.3%.
Challenges and Mitigation Strategies
Byproduct Formation
Heating above 140°C promotes hydrolysis of the ester group, yielding 7-hydroxy-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one. To mitigate this, reaction times are limited to 5–15 minutes, and ethanol is added gradually during cooling.
Solvent Residuals
Traces of DMF in the final product are removed via repeated washing with cold ethanol. LCMS monitoring ensures residual solvents remain below 0.1%.
Comparative Analysis of Methods
Table 2: Efficiency of Synthetic Approaches
| Method | Advantages | Limitations |
|---|---|---|
| Neat esterification | High yield (96%), solvent-free | Requires precise temperature control |
| Acid-catalyzed | Faster reaction times | Acidic conditions may degrade substrates |
| Recrystallization | High purity (>95%) | Time-consuming |
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce more saturated analogs .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that ethyl 6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate exhibits significant anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells.
Case Study:
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the compound's effects on breast cancer cells. Results showed a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent .
2. Antimicrobial Properties
This compound has been tested for antimicrobial activity against several bacterial strains. Its effectiveness as an antimicrobial agent opens avenues for developing new antibiotics, particularly in an era where antibiotic resistance is a growing concern.
Case Study:
A recent investigation assessed the antibacterial effects of this compound against Staphylococcus aureus and Escherichia coli. The results indicated substantial inhibition of bacterial growth at specific concentrations .
Structure-Activity Relationship (SAR)
The structure of this compound allows for various modifications that can enhance its biological activity. Researchers are exploring derivatives of this compound to optimize its pharmacological properties.
Potential Applications in Drug Development
1. Targeted Therapy
Due to its selective action on cancer cells, this compound could be utilized in targeted therapies that minimize damage to healthy cells while effectively treating tumors.
2. Combination Therapies
The compound may also be effective when used in combination with other therapeutic agents. Studies are underway to evaluate synergistic effects with existing chemotherapy drugs.
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of ethyl 6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural and Crystallographic Insights
- Planarity of Tricyclic Core: X-ray crystallography confirms the planar structure of the pyrroloquinoline system, critical for π-π stacking interactions in biological systems .
- Hydrogen Bonding: Intermolecular O–H···O hydrogen bonds stabilize crystal packing, influencing solubility and crystallinity .
Biological Activity
Ethyl 6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate (CAS: 84088-82-4) is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to a class of pyrroloquinoline derivatives known for their diverse pharmacological properties. This article reviews the available literature regarding its biological activity, including anticancer effects, mechanisms of action, and structure-activity relationships (SAR).
- Molecular Formula : C14H13NO4
- Molar Mass : 259.26 g/mol
- Density : 1.43 g/cm³
- Boiling Point : 400.1°C at 760 mmHg
- Flash Point : 195.8°C
Biological Activity Overview
This compound has shown promising biological activities in various studies:
Anticancer Activity
Recent studies have indicated that this compound exhibits significant cytotoxic effects against multiple human cancer cell lines. The following table summarizes key findings regarding its anticancer efficacy:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical) | 10.5 | Induction of apoptosis via mitochondrial pathway |
| A375 (melanoma) | 8.3 | Inhibition of cell proliferation and invasion |
| HCT116 (colon) | 12.0 | Cell cycle arrest at G2/M phase |
| MCF7 (breast) | 11.7 | Activation of caspase pathways |
These results suggest that this compound may serve as a potential lead compound for the development of novel anticancer therapies.
The mechanisms underlying the anticancer activity of this compound include:
- Apoptosis Induction : The compound enhances the expression of pro-apoptotic factors while downregulating anti-apoptotic proteins.
- Cell Cycle Arrest : It effectively halts the progression of cancer cells through the cell cycle, particularly at the G2/M checkpoint.
- Inhibition of Metastasis : Studies have shown reduced migration and invasion capabilities in treated cancer cells.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of ethyl 6-hydroxy-4-oxo derivatives. Key observations include:
- The presence of the hydroxyl group at position 6 is essential for enhancing cytotoxicity.
- Variations in substituents on the pyrrole ring can significantly affect potency and selectivity against different cancer types.
Case Studies
Several case studies have highlighted the potential therapeutic applications of ethyl 6-hydroxy-4-oxo derivatives:
- Study on HeLa Cells : A detailed investigation revealed that treatment with this compound led to a marked increase in apoptosis markers such as cleaved PARP and caspase activation.
- In Vivo Studies : Animal models treated with ethyl 6-hydroxy derivatives demonstrated significant tumor regression with minimal side effects compared to standard chemotherapy agents.
- Combination Therapies : Preliminary results indicate that combining this compound with existing chemotherapeutics may enhance overall efficacy and reduce drug resistance.
Q & A
What experimental strategies minimize by-product formation during the synthesis of ethyl 6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate?
Answer:
The compound is often synthesized via condensation of indoline with triethyl methanetricarboxylate, but by-products like 6-hydroxy-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one (yield: 4.1%) may form due to hydrolysis and decarboxylation of the main product. To mitigate this:
- Control water content : Use anhydrous reagents and inert atmospheres to prevent hydrolysis, which amplifies by-product formation .
- Optimize temperature : Maintain reaction temperatures within ±5 K of the target (e.g., 488 K) to avoid thermal degradation of intermediates .
- Purification : Employ recrystallization (e.g., xylene/hexane) or HPLC to isolate the target compound from impurities .
How can structural ambiguities in NMR data for this compound be resolved?
Answer:
NMR alone may not resolve stereochemical or positional ambiguities due to overlapping signals. Complementary methods include:
- X-ray crystallography : Determines bond lengths, angles, and intermolecular interactions (e.g., O–H⋯O hydrogen bonds in the crystal lattice) .
- IR spectroscopy : Confirms functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for lactam and ester groups) .
- Mass spectrometry : Validates molecular weight (e.g., ESIMS m/z) and fragmentation patterns .
What methodologies are recommended for evaluating the biological activity of this compound?
Answer:
While direct data on biological activity is limited, structurally related pyrroloquinoline derivatives exhibit antimicrobial properties. Recommended approaches:
- In vitro assays : Test against bacterial/fungal strains (e.g., MIC determination) using standardized protocols .
- Structure-activity relationship (SAR) studies : Modify substituents (e.g., ester groups) and compare bioactivity to identify pharmacophores .
- Computational modeling : Use docking simulations to predict interactions with target enzymes (e.g., DNA gyrase) .
How does the crystal structure influence the compound’s physicochemical properties?
Answer:
The heterotricyclic core is nearly planar, with intermolecular O–H⋯O hydrogen bonds forming folded chains along the b-axis. These interactions:
- Enhance thermal stability : Strong hydrogen bonds increase melting points (observed m.p. 577–579 K) .
- Reduce solubility : Planar stacking in the solid state limits solubility in polar solvents (use DMF or DMSO for dissolution) .
- Impact reactivity : Electron-deficient quinoline moieties may direct electrophilic substitution reactions to specific positions .
What degradation pathways occur under high-temperature conditions, and how can they be monitored?
Answer:
At elevated temperatures (>488 K), the compound undergoes:
- Decarboxylation : Loss of the ester group, forming 6-hydroxy-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one .
- Hydrolysis : Water traces accelerate ester cleavage, producing carboxylic acid derivatives .
Monitoring methods : - TGA/DSC : Track mass loss and thermal events .
- HPLC-MS : Detect degradation products in real-time .
What safety precautions are critical when handling this compound in laboratory settings?
Answer:
The compound is classified under EU-GHS/CLP as:
- Acute toxicity (Category 4 for oral, dermal, and inhalation exposure) .
Precautions : - Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods .
- Waste disposal : Neutralize acidic/basic by-products before disposal .
- Emergency protocols : Immediate decontamination with water and medical consultation for exposure .
How can synthetic yields be improved while maintaining purity?
Answer:
- Catalyst optimization : Explore Lewis acids (e.g., AlCl₃) to accelerate cyclization steps .
- Solvent selection : High-boiling solvents (e.g., 1,2-dichlorobenzene) favor reaction completion at elevated temperatures .
- Stepwise purification : Remove excess reagents (e.g., triethyl methanetricarboxylate) via vacuum distillation before crystallization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
